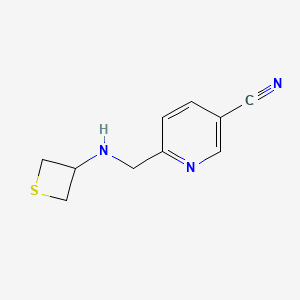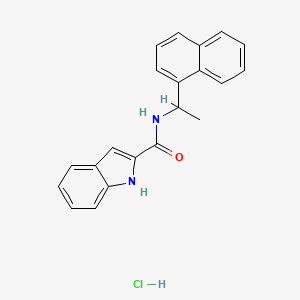![molecular formula C12H12N2O5 B12941433 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate CAS No. 6961-13-3](/img/structure/B12941433.png)
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with propanone and oxalic acid to form the oxalate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be compared with other benzimidazole derivatives, such as:
- 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific oxalate salt form, which may confer distinct solubility, stability, and reactivity characteristics .
Propriétés
Numéro CAS |
6961-13-3 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid |
InChI |
InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Clé InChI |
QRJVNKWILUQDNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)



![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


